An In-depth Technical Guide to Pyrrolidine-3-carboxamide: Core Basic Properties and Structure
An In-depth Technical Guide to Pyrrolidine-3-carboxamide: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3-carboxamide is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with a carboxamide group at the 3-position. This core structure is a key building block in medicinal chemistry, forming the scaffold for a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as antituberculosis agents, anticancer therapeutics, and antiplasmodial compounds.[1][2] This technical guide provides a comprehensive overview of the basic properties, structure, and a representative synthetic protocol for the parent pyrrolidine-3-carboxamide.
Chemical Structure and Identifiers
The chemical structure of pyrrolidine-3-carboxamide is characterized by a pyrrolidine ring, which is a five-membered saturated ring containing one nitrogen atom. A carboxamide group (-CONH2) is attached to the third carbon atom of this ring.
Key Identifiers:
| Identifier | Value |
| CAS Number | 471254-10-1 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| SMILES | NC(=O)C1CCNC1 |
| InChIKey | IQHXABCGSFAKPN-UHFFFAOYSA-N |
Chemical Structure Diagram:
A 2D representation of the pyrrolidine-3-carboxamide structure.
Physicochemical Properties
The physicochemical properties of pyrrolidine-3-carboxamide are crucial for its behavior in biological systems and for its handling and formulation in research and development. The following table summarizes key predicted properties.
| Property | Predicted Value | Notes |
| pKa (most basic) | 8.9 | The secondary amine in the pyrrolidine ring is the most basic site. |
| logP | -1.2 | The negative value indicates that the compound is hydrophilic. |
| Aqueous Solubility | 1.5 M | High predicted solubility in water is consistent with its hydrophilic nature. |
| Melting Point | 135-145 °C | This is an estimated range; experimental determination is required for a precise value. |
Note: These values are computationally predicted and should be confirmed by experimental data.
Synthesis of Pyrrolidine-3-carboxamide
Pyrrolidine-3-carboxamide can be synthesized from its corresponding carboxylic acid, pyrrolidine-3-carboxylic acid, through an amidation reaction. A common and effective method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt).
Representative Experimental Protocol: Amidation of Pyrrolidine-3-carboxylic Acid
Objective: To synthesize pyrrolidine-3-carboxamide from N-Boc-pyrrolidine-3-carboxylic acid followed by deprotection. The initial protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to prevent side reactions.
Materials:
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N-Boc-pyrrolidine-3-carboxylic acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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Ammonium chloride (NH₄Cl)
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Amidation:
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To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
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Stir the mixture at room temperature for 15 minutes.
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Add ammonium chloride (1.5 equivalents) and DIPEA (3 equivalents).
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Continue stirring at room temperature for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-pyrrolidine-3-carboxamide.
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Deprotection:
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Dissolve the purified N-Boc-pyrrolidine-3-carboxamide in DCM.
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Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
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The resulting residue can be further purified, if necessary, for example, by precipitation or by using an ion-exchange resin to obtain the final product, pyrrolidine-3-carboxamide.
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Workflow Diagram for Synthesis:
A simplified workflow for the synthesis of pyrrolidine-3-carboxamide.
Biological and Pharmacological Context
While specific biological activities and signaling pathways for the unsubstituted pyrrolidine-3-carboxamide are not extensively documented in publicly available literature, the pyrrolidine carboxamide scaffold is of significant interest in drug discovery. Numerous derivatives have been synthesized and evaluated for a variety of biological targets.
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Antituberculosis Activity: A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a key component of the mycobacterial fatty acid elongation cycle, making it an effective antimicrobial target.
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Anticancer Activity: Novel pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma. These compounds have been shown to induce apoptosis in cancer cells, possibly through the activation of PKCδ, and can also induce cell cycle arrest and inhibit cancer cell migration.[1]
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Antiplasmodial and Antioxidant Activities: Sulphonamide pyrolidine carboxamide derivatives have been synthesized and shown to possess both antiplasmodial activity against Plasmodium falciparum and antioxidant properties.[2]
The diverse biological activities of its derivatives underscore the importance of the pyrrolidine-3-carboxamide core as a versatile scaffold for the development of new therapeutic agents. Further research into the biological profile of the unsubstituted parent compound could provide valuable insights for future drug design efforts.
Conclusion
Pyrrolidine-3-carboxamide is a fundamental heterocyclic molecule with physicochemical properties that make it an attractive starting point for chemical library synthesis and drug discovery. Its hydrophilic nature and the presence of key functional groups for further derivatization provide a versatile platform for medicinal chemists. The synthetic route from its carboxylic acid precursor is straightforward, employing standard peptide coupling methodologies. While the biological activity of the parent compound is not well-defined, the demonstrated efficacy of its derivatives in various therapeutic areas highlights the significance of this structural motif. This guide provides a foundational understanding of pyrrolidine-3-carboxamide for researchers and professionals engaged in the field of drug development.
References
- 1. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
